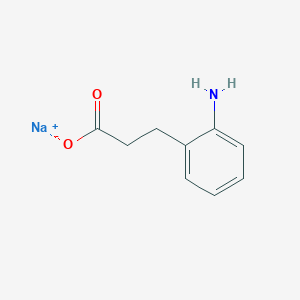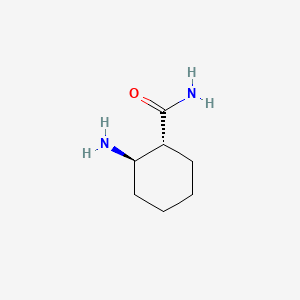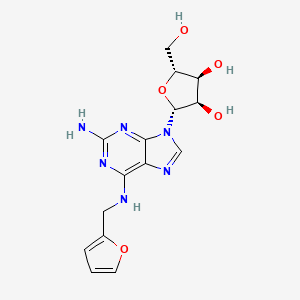![molecular formula C8H12ClN3 B3256281 (2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine dihydrochloride CAS No. 267413-09-2](/img/structure/B3256281.png)
(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of (2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol with ammonia under specific reaction conditions to form the amine group, followed by the addition of hydrochloric acid to produce the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyrrolopyridine derivatives.
Reduction: Reduction reactions can lead to the formation of various reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand for various biological targets, potentially influencing biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Pyrrolopyridine derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and have been investigated for their medicinal properties.
Uniqueness: (2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine dihydrochloride is unique in its specific structure and potential applications. Its distinct chemical properties and biological activities set it apart from other similar compounds.
Properties
CAS No. |
267413-09-2 |
|---|---|
Molecular Formula |
C8H12ClN3 |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h3,5H,1-2,4,9H2,(H,10,11);1H |
InChI Key |
JETDBAJMIBTBNQ-UHFFFAOYSA-N |
SMILES |
C1CNC2=C1C=C(C=N2)CN.Cl.Cl |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)CN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B3256238.png)








